3-Isopropyl-N,N-dimethylpyridin-4-amine
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Overview
Description
3-Isopropyl-N,N-dimethylpyridin-4-amine is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isopropyl group and two methyl groups attached to the nitrogen atom at the 4-position of the pyridine ring. It is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-chloropyridine with isopropylamine and dimethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and automated control systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amine compounds .
Scientific Research Applications
3-Isopropyl-N,N-dimethylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-N,N-dimethylpyridin-4-amine involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The compound can interact with molecular targets such as enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but lacks the isopropyl group.
4-Dimethylaminopyridine (DMAP): A well-known catalyst in organic synthesis, similar in structure but without the isopropyl group.
N,N-Dimethyl-3-pyridinamine: Another derivative with different substitution patterns.
Uniqueness
3-Isopropyl-N,N-dimethylpyridin-4-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its catalytic properties and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9-7-11-6-5-10(9)12(3)4/h5-8H,1-4H3 |
InChI Key |
QGQBNZULKNZPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)N(C)C |
Origin of Product |
United States |
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